molecular formula C24H19N2+ B14620066 5,10-Diphenyl-5,10-dihydrophenazin-5-ium CAS No. 59245-24-8

5,10-Diphenyl-5,10-dihydrophenazin-5-ium

Cat. No.: B14620066
CAS No.: 59245-24-8
M. Wt: 335.4 g/mol
InChI Key: RCBSZGSHSLQLBI-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium typically involves a series of steps starting from phenazine. One common method includes the reduction of phenazine followed by alkylation or arylation. For instance, the Pd(0)-mediated cross-coupling reaction has been reported as an efficient method for synthesizing 5,10-diaryl-5,10-dihydrophenazines . This method involves the reaction of phenazine with aryl halides under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5,10-Diphenyl-5,10-dihydrophenazin-5-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydro derivatives.

Mechanism of Action

The mechanism of action of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is crucial in its applications in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10-Diphenyl-5,10-dihydrophenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct electronic and redox properties. These properties make it particularly suitable for applications in electronic devices and photodynamic therapy, distinguishing it from other phenazine derivatives .

Properties

CAS No.

59245-24-8

Molecular Formula

C24H19N2+

Molecular Weight

335.4 g/mol

IUPAC Name

5,10-diphenyl-5H-phenazin-5-ium

InChI

InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H/p+1

InChI Key

RCBSZGSHSLQLBI-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[NH+]2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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